Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)-
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Overview
Description
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- is a synthetic organic compound that belongs to the class of amides It features a propionamide backbone with a hydroxypropyl group and a thienylcarbonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- typically involves the following steps:
Starting Materials: The synthesis begins with propionamide, 3-hydroxypropylamine, and 2-thiophenecarboxylic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions, often using a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The thienylcarbonyl group can be reduced to a thienylmethyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-(3-oxopropyl)-3-(2-thienylcarbonyl)propionamide.
Reduction: Formation of N-(3-hydroxypropyl)-3-(2-thienylmethyl)propionamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.
Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Propionamide, N-(3-hydroxypropyl)-: Lacks the thienylcarbonyl group.
Propionamide, 3-(2-thienylcarbonyl)-: Lacks the hydroxypropyl group.
N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)amide: Similar structure but different functional groups.
Uniqueness
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- is unique due to the presence of both the hydroxypropyl and thienylcarbonyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
58137-32-9 |
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Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-4-oxo-4-thiophen-2-ylbutanamide |
InChI |
InChI=1S/C11H15NO3S/c13-7-2-6-12-11(15)5-4-9(14)10-3-1-8-16-10/h1,3,8,13H,2,4-7H2,(H,12,15) |
InChI Key |
DXOBDKRICXTJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)NCCCO |
Origin of Product |
United States |
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